4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
Description
4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS: 1046801-40-4) is a synthetic organic compound with the molecular formula C₁₆H₁₆ClN₃O₃ and a molecular weight of 333.77 g/mol . Its structure features a butanoic acid backbone substituted with two distinct functional groups:
- A 2-chlorophenylamide moiety at the 4-position.
- A pyridin-3-ylmethylamino group at the 2-position.
The compound’s SMILES notation is O=C(CC(NCc1cccnc1)C(=O)O)Nc1ccccc1Cl, reflecting its branched architecture . Limited physicochemical data (e.g., melting point, solubility) are publicly available, suggesting it remains understudied or proprietary.
Properties
IUPAC Name |
4-(2-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-5-1-2-6-13(12)20-15(21)8-14(16(22)23)19-10-11-4-3-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXFCMGKKXYSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 2-chloroaniline with a suitable acylating agent to form the chlorophenyl intermediate.
Coupling with Pyridinylmethyl Group: The chlorophenyl intermediate is then coupled with a pyridinylmethylamine derivative under controlled conditions to form the desired amide linkage.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Overview
The compound 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid , also known as FK-330, has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of inducible nitric oxide synthase (iNOS). This compound is notable for its structural complexity and biological activity, making it a subject of interest in various research domains.
FK-330 functions primarily as an iNOS dimerization inhibitor , which leads to decreased nitric oxide production. Nitric oxide plays a crucial role in various physiological and pathological processes, including inflammation and cancer progression. By inhibiting iNOS, FK-330 may exert antineoplastic activity , potentially reducing tumor growth and metastasis associated with chronic inflammatory states .
Cancer Research
FK-330 has been investigated for its potential in cancer therapy due to its ability to modulate nitric oxide levels. The upregulation of iNOS is often observed in malignant cells, contributing to tumor progression and metastasis. By inhibiting iNOS dimerization, FK-330 may help mitigate these effects, making it a candidate for further development as an anticancer agent .
Inflammation Studies
The role of nitric oxide in inflammatory processes has prompted research into FK-330 as a therapeutic agent for inflammatory diseases. Studies indicate that by reducing nitric oxide production, FK-330 could alleviate symptoms associated with chronic inflammation, thus expanding its potential therapeutic applications beyond oncology .
Neurodegenerative Disorders
Emerging studies suggest that FK-330 may have implications in neurodegenerative diseases where iNOS is implicated. The modulation of nitric oxide levels could provide neuroprotective effects, warranting further exploration in models of diseases like Alzheimer's or Parkinson's .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid | 1046801-40-4 | C₁₆H₁₆ClN₃O₃ | 333.77 | 2-chlorophenyl, pyridin-3-ylmethyl |
| 4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid | 1032646-76-6 | C₁₇H₁₉N₃O₄ | 329.35 | 4-methoxyphenyl, pyridin-3-ylmethyl |
| 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid | N/A | C₁₀H₁₀FNO₃ | 211.19 | 2-fluorophenyl (lacks pyridinylmethyl substitution) |
| 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid | 20266-25-5 | C₁₀H₁₀ClNO₃ | 227.64 | 2-chlorophenyl (simpler backbone, no pyridine) |
| (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid | N/A | C₁₀H₁₀ClNO₅ | 259.65 | 4-chlorophenyl, dihydroxy groups |
Key Structural and Functional Differences
Substituent Position and Identity: The 2-chlorophenyl group in the target compound contrasts with 4-methoxyphenyl (electron-donating) in its closest analog (CAS: 1032646-76-6) . Chlorine’s electron-withdrawing nature may influence electronic properties and binding interactions. The pyridin-3-ylmethyl group introduces a heteroaromatic ring, absent in simpler analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid (CAS: N/A), which lacks this substitution . This pyridine moiety may enhance metal coordination or receptor binding.
Backbone Complexity: The target compound’s branched structure (dual amino substituents) differs from linear analogs like 4-[(2-chlorophenyl)amino]-4-oxobutanoic acid (CAS: 20266-25-5), which has a single amide substituent .
Biological and Coordination Potential: Fluorophenyl analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) are designed for metal coordination studies and biological activity screening , but the pyridine-containing target compound may exhibit enhanced versatility in forming stable complexes. The dihydroxy-substituted analog (CAS: N/A) with a 4-chlorophenyl group highlights how hydroxyl groups can modulate acidity and solubility .
Biological Activity
4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on available literature and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Intermediates : Starting with 2-chloroaniline and pyridine derivatives.
- Coupling Reactions : Employing amide bond formation under controlled conditions.
These synthetic routes are crucial for optimizing yield and purity, often utilizing catalysts and specific reaction conditions .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown potent inhibition against various cancer cell lines, including A431 (human epidermoid carcinoma) and HT29 (human colon cancer) cells. The structure-activity relationship (SAR) analysis suggests that the presence of electronegative substituents, such as chlorine, enhances antiproliferative activity .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). Inhibitors of AChE are significant in treating Alzheimer's disease, highlighting the potential therapeutic applications of this compound .
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. This binding can modulate various biochemical pathways, which may lead to therapeutic outcomes such as reduced tumor growth or improved cognitive function .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of a related compound demonstrated significant cytotoxicity against multiple cancer cell lines. The compound's IC50 values were reported to be lower than those of standard chemotherapeutics, suggesting a promising avenue for further development .
Case Study 2: Enzyme Inhibition
Another study evaluated the enzyme inhibitory effects of several derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited AChE activity in vitro, supporting their potential use in neurodegenerative disease treatment .
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Anticancer (A431 Cell Line) | < 10 | Cell Proliferation |
| Anticancer (HT29 Cell Line) | < 20 | Cell Proliferation |
| AChE Inhibition | 15 | Acetylcholinesterase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
